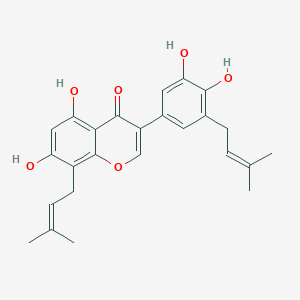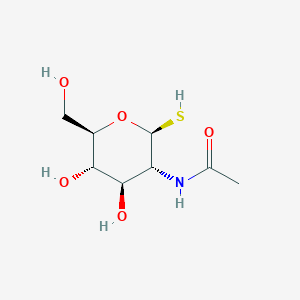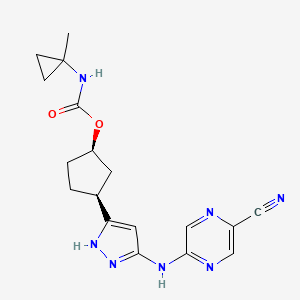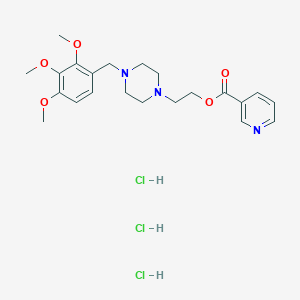
Ninerafaxstat trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ninerafaxstat trihydrochloride is a novel investigational compound primarily developed for the treatment of cardiovascular diseases. It is designed to enhance cellular energy metabolism by increasing the amount of energy produced per molecule of oxygen consumed. This compound is currently under clinical trials for its efficacy and safety in treating conditions such as non-obstructive hypertrophic cardiomyopathy, stable angina, and early-stage heart failure with preserved ejection fraction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions for Ninerafaxstat trihydrochloride are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure followed by the addition of hydrochloride groups to form the trihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ninerafaxstat trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and properties.
Reduction: This involves the addition of hydrogen or the removal of oxygen, potentially leading to different derivatives of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction could yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with potentially different pharmacological properties .
Applications De Recherche Scientifique
Ninerafaxstat trihydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study energy metabolism and the effects of various chemical modifications.
Biology: Investigated for its role in cellular energy production and metabolic pathways.
Medicine: Under clinical trials for treating cardiovascular diseases by improving myocardial metabolic efficiency.
Mécanisme D'action
Ninerafaxstat trihydrochloride acts as a partial fatty acid oxidation inhibitor. It shifts myocardial substrate utilization in favor of glucose oxidation, thereby generating more ATP per unit of oxygen consumed. This increases myocardial metabolic efficiency and improves cardiac energetics. The compound targets mitochondrial pathways and enhances energy production, which is crucial for treating conditions like non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimetazidine: Another partial fatty acid oxidation inhibitor used to treat angina.
Ranolazine: Used for chronic angina, it also affects myocardial energy metabolism.
Perhexiline: A metabolic modulator that inhibits carnitine palmitoyltransferase.
Uniqueness
Ninerafaxstat trihydrochloride is unique in its specific mechanism of action and its potential to improve myocardial metabolic efficiency more effectively than other similar compounds. Its development for non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction sets it apart from other metabolic modulators .
Propriétés
Numéro CAS |
2311824-72-1 |
|---|---|
Formule moléculaire |
C22H32Cl3N3O5 |
Poids moléculaire |
524.9 g/mol |
Nom IUPAC |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride |
InChI |
InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H |
Clé InChI |
XDBODYSZDLGFRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


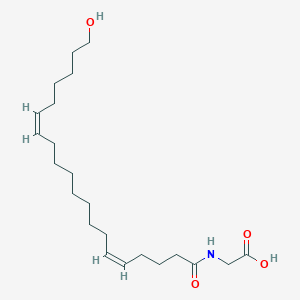

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

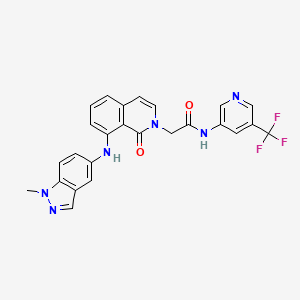
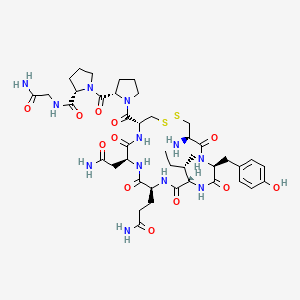

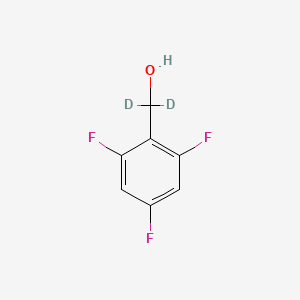
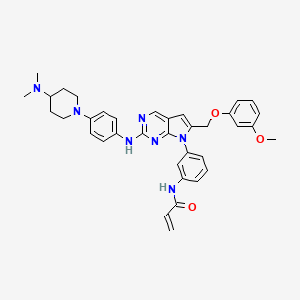

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
